Cas no 273206-92-1 (tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate)

Technical Introduction: tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic amine derivative featuring a rigid azabicyclo[3.1.0]hexane scaffold, which is valuable in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The exo-6-amino functionality provides a versatile handle for further derivatization, making it useful in the synthesis of bioactive compounds, including protease inhibitors and CNS-targeting agents. Its constrained ring system imparts stereochemical control, improving binding affinity in target interactions. The compound is typically employed as a chiral building block in asymmetric synthesis, offering high purity and consistent performance in complex molecular architectures.
tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate structure
273206-92-1 structure
Product Name:tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No:273206-92-1
MF:C10H18N2O2
MW:198.262122631073
MDL:MFCD09832898
CID:914776
PubChem ID:28820283
Update Time:2025-05-23

tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester,
    • (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester
    • (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Relative stereochemistry
    • (1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • trans-tert-Butyl 6-amino-3-azabicyclo[3.1.0]-hexane-3-carboxylate
    • TRANS-TERT-BUTYL 6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
    • tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • tert-Butyl rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • exo-6-Amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
    • 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester
    • t-Butyl endo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • BBL102784
    • 2256715-14-5
    • TERT-BUTYL (1R,5S,6R)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
    • DS-14162
    • AKOS027469881
    • (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • AM803617
    • (+/-)-(1R,5S,6S)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • AKOS025400993
    • rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • AS-46523
    • EN300-87141
    • AKOS010383186
    • 1453252-65-7
    • CHEMBL4560937
    • AC-35292
    • P11421
    • 6-Amino-3-Boc-aza-bicyclo[3.1.0]hexane
    • BS-16675
    • (1alpha,5alpha,6alpha)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester
    • MFCD12198678
    • SCHEMBL2486954
    • tert-Butyl endo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • UWWZMHWHRBGMIT-DHBOJHSNSA-N
    • endo-6-Amino-3-boc-3-azabicyclo[3.1.0]hexane
    • CS1473
    • tert-butyl(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • STL556590
    • J-524753
    • CS-0131180
    • 273206-92-1
    • EXO-6-AMINO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE
    • SCHEMBL2071750
    • J-525037
    • CIS-6-AMINO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE
    • EN300-183217
    • SCHEMBL16892109
    • DTXSID40651696
    • MFCD11052536
    • SB10390
    • CS-0036945
    • Meso-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • MDL: MFCD09832898
    • Inchi: 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7+,8?
    • InChI Key: UWWZMHWHRBGMIT-DHBOJHSNSA-N
    • SMILES: O(C(C)(C)C)C(N1C[C@@H]2C([C@@H]2C1)N)=O

Computed Properties

  • Exact Mass: 198.13700
  • Monoisotopic Mass: 198.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55.6Ų

Experimental Properties

  • Density: 1.144
  • Boiling Point: 275 ºC
  • Flash Point: 120 ºC
  • PSA: 55.56000
  • LogP: 1.44860

tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Security Information

  • HazardClass:IRRITANT

tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A583715-50mg
(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester
273206-92-1
50mg
$ 201.00 2023-04-19
TRC
A583715-500mg
(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester
273206-92-1
500mg
$ 1568.00 2023-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0566-1g
exo-6-Amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
273206-92-1 97%
1g
381.62CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0566-5g
exo-6-Amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
273206-92-1 97%
5g
1229.66CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0566-25g
exo-6-Amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
273206-92-1 97%
25g
4494.62CNY 2021-05-07
Chemenu
CM104850-5g
tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
273206-92-1 97%
5g
$226 2021-08-06
Chemenu
CM104850-10g
tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
273206-92-1 97%
10g
$372 2021-08-06
Chemenu
CM104850-25g
tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
273206-92-1 97%
25g
$757 2021-08-06
Ambeed
A193849-100mg
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
273206-92-1 95%
100mg
$54.0 2025-02-26
Ambeed
A193849-250mg
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
273206-92-1 95%
250mg
$65.0 2025-02-26

tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:273206-92-1)tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Order Number:A5313
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:29
Price ($):1188.0/338.0
Email:sales@amadischem.com

Additional information on tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Comprehensive Overview

tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with the CAS number 273206-92-1, which has garnered significant attention in the field of organic chemistry and drug discovery. This compound is notable for its unique bicyclic structure, which combines a tert-butyl group with an exo-amino functionality, making it a versatile building block for various applications in medicinal chemistry.

The bicyclo[3.1.0]hexane framework is a key structural feature of this compound, contributing to its rigidity and potential bioactivity. Recent studies have highlighted the importance of such bicyclic systems in mimicking natural product scaffolds, which are often found in bioactive molecules. The exo-amino group further enhances the compound's functional versatility, enabling it to participate in various chemical reactions, such as amidation and alkylation, which are crucial in drug design.

One of the most promising applications of tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its potential as a precursor for peptide-based drugs. The carboxylate group can be readily converted into an amide bond, a common motif in peptide structures. This makes the compound an ideal candidate for constructing complex peptide libraries, which are essential for high-throughput screening in drug discovery.

Recent advancements in asymmetric synthesis have also brought attention to this compound. The tert-butyl group serves as an excellent chiral auxiliary, facilitating the construction of enantiomerically pure derivatives. This is particularly valuable in medicinal chemistry, where stereochemistry plays a critical role in determining a molecule's pharmacokinetic and pharmacodynamic properties.

In addition to its synthetic applications, tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has shown potential as a ligand in metal-catalyzed reactions. The nitrogen atoms within the bicyclic framework can coordinate with metal centers, enabling the formation of stable metal complexes. These complexes have been explored as catalysts in various organic transformations, including cross-coupling reactions and enantioselective reductions.

The synthesis of this compound typically involves a multi-step process that begins with the preparation of the bicyclic core. Recent research has focused on optimizing these synthetic routes to improve yield and selectivity. For instance, methodologies involving ring-closing metathesis have emerged as powerful tools for constructing the bicyclo[3.1.0]hexane framework efficiently.

Moreover, computational studies have provided valuable insights into the electronic and steric properties of tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. These studies have helped predict its binding affinities to various biological targets, such as proteases and kinases, which are critical enzymes in disease pathways.

In conclusion, tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No: 273206-92) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for constructing complex molecules with desired bioactivity.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:273206-92-1)tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
A5313
Purity:99%/99%
Quantity:100g/25g
Price ($):1188.0/338.0
Email